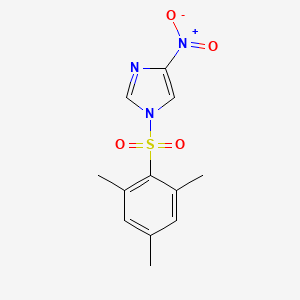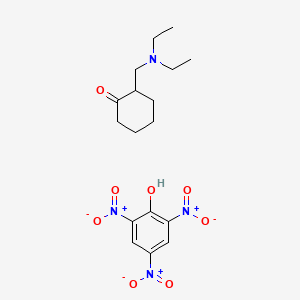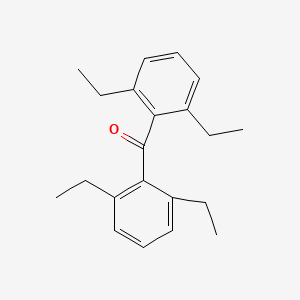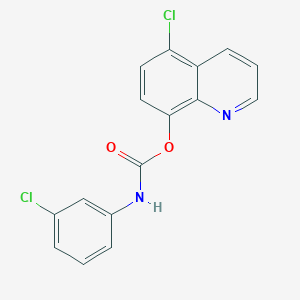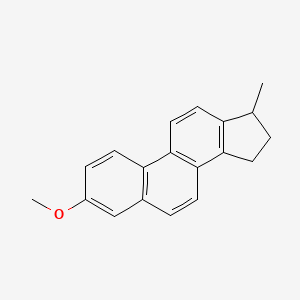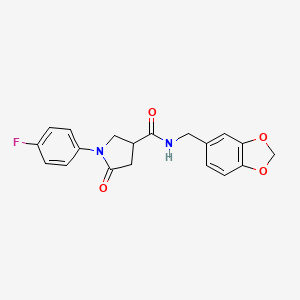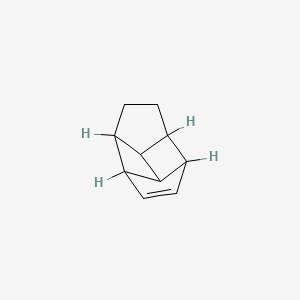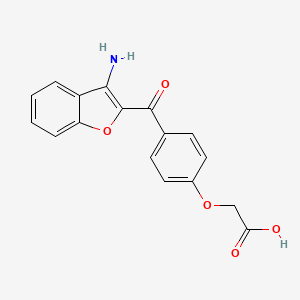![molecular formula C12H20O2 B11943168 10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one CAS No. 16084-17-6](/img/structure/B11943168.png)
10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one is a complex organic compound with a unique structure that includes a decahydrobenzoannulene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, hydrogenation, and hydroxylation steps. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective processes.
Analyse Des Réactions Chimiques
Types of Reactions
10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully understand these mechanisms and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydroxybenzoannulenes and related structures. These compounds share some structural features but may differ in their functional groups and overall reactivity.
Uniqueness
10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one is unique due to its specific hydroxylation pattern and the presence of the decahydrobenzoannulene core
Propriétés
Numéro CAS |
16084-17-6 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
10a-hydroxy-1,2,3,4,4a,6,7,8,9,10-decahydrobenzo[8]annulen-5-one |
InChI |
InChI=1S/C12H20O2/c13-11-7-2-1-4-8-12(14)9-5-3-6-10(11)12/h10,14H,1-9H2 |
Clé InChI |
HNJAYISDTLYHBO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C2CCCCC2(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


